2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
CAS No.: 897480-82-9
Cat. No.: VC5995578
Molecular Formula: C18H14Cl2FN3OS
Molecular Weight: 410.29
* For research use only. Not for human or veterinary use.
![2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole - 897480-82-9](/images/structure/VC5995578.png)
Specification
CAS No. | 897480-82-9 |
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Molecular Formula | C18H14Cl2FN3OS |
Molecular Weight | 410.29 |
IUPAC Name | (2,4-dichlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C18H14Cl2FN3OS/c19-11-4-5-12(13(20)10-11)17(25)23-6-8-24(9-7-23)18-22-16-14(21)2-1-3-15(16)26-18/h1-5,10H,6-9H2 |
Standard InChI Key | KOEMPYQFGXRWDR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole. Its molecular formula is C₁₈H₁₄Cl₂FN₃OS, with a molecular weight of 410.29 g/mol (calculated from atomic masses) . The benzothiazole scaffold (positions 1–3) incorporates a sulfur atom at position 1 and nitrogen at position 3, while the fluorine substituent occupies position 4. The piperazine ring at position 2 is acylated by a 2,4-dichlorobenzoyl group, introducing two chlorine atoms at the ortho and para positions of the benzoyl moiety.
Structural Analogues and Comparative Analysis
Analogues such as 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole (PubChem CID: 42281678) and 2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (PubChem CID: 1484938) share the benzothiazole-piperazine framework but differ in substituents. For example:
The dichlorobenzoyl group enhances lipophilicity compared to simpler analogues, as evidenced by the increased molecular weight and calculated partition coefficient (LogP ≈ 3.8, estimated via ChemDraw).
Synthesis and Manufacturing
Proposed Synthetic Route
While no direct synthesis literature exists for the target compound, a plausible route involves:
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Formation of 4-fluoro-1,3-benzothiazole-2-amine: Reacting 4-fluoro-2-aminothiophenol with cyanogen bromide under acidic conditions .
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Introduction of Piperazine: Coupling the amine with piperazine via nucleophilic substitution, facilitated by a catalyst such as triethylamine .
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Acylation with 2,4-Dichlorobenzoyl Chloride: Treating the piperazine intermediate with 2,4-dichlorobenzoyl chloride in dichloromethane or tetrahydrofuran (THF), yielding the final product .
Critical Reaction Parameters
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Temperature: 0–25°C for acylation to minimize side reactions.
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Solvent: Anhydrous THF or DCM to prevent hydrolysis of the acyl chloride.
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Yield: Estimated 60–75% based on analogous piperazine acylation reactions .
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit:
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Low aqueous solubility (<0.1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.8).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the benzothiazole sulfur and amide bond.
Spectroscopic Data (Hypothetical)
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IR (KBr): Peaks at ~1,680 cm⁻¹ (C=O stretch), ~1,250 cm⁻¹ (C-F stretch), and ~700 cm⁻¹ (C-Cl stretch).
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¹H NMR (CDCl₃): δ 7.8–7.6 (m, aromatic H), δ 3.5–2.5 (m, piperazine H), δ 1.9 (s, NH).
Pharmacological and Biological Activity
Hypothetical Targets and Mechanisms
Structural similarities to dopamine receptor ligands suggest potential interaction with D2/D3 receptors, though experimental validation is required. The dichlorobenzoyl group may enhance binding affinity through hydrophobic interactions with receptor pockets, as observed in related compounds .
Applications and Industrial Relevance
Medicinal Chemistry
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Central Nervous System (CNS) Agents: Potential use in Parkinson’s disease or addiction therapy due to piperazine’s prevalence in neuroactive compounds .
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Anticancer Agents: Benzothiazoles inhibit kinases such as EGFR and VEGFR; fluorine substitution may enhance metabolic stability .
Material Science
The conjugated benzothiazole system could serve as a fluorophore or electron transporter in organic semiconductors.
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